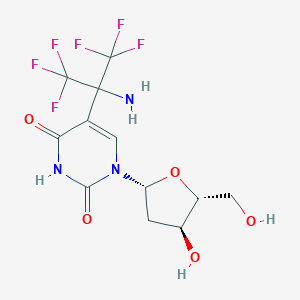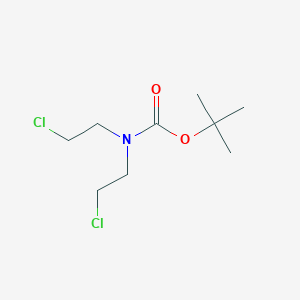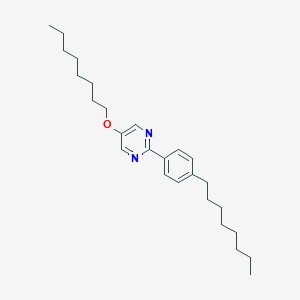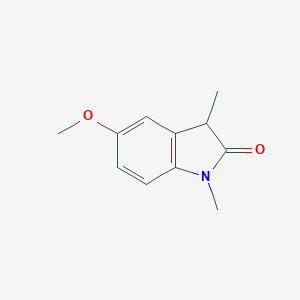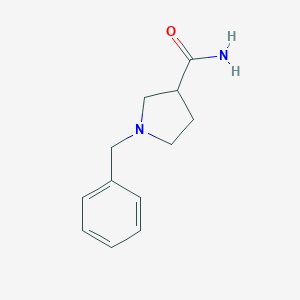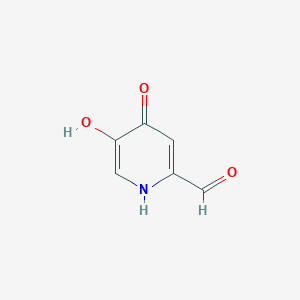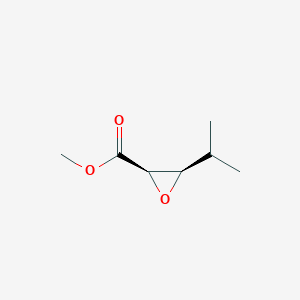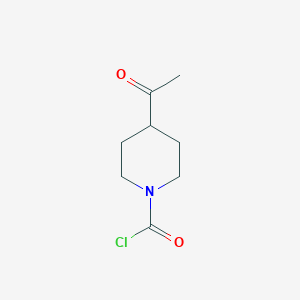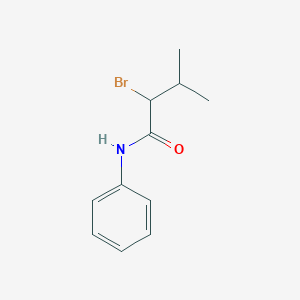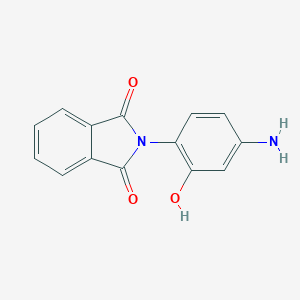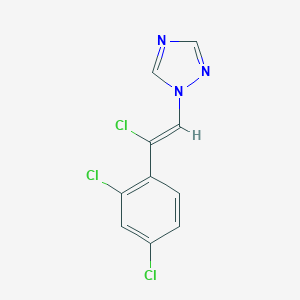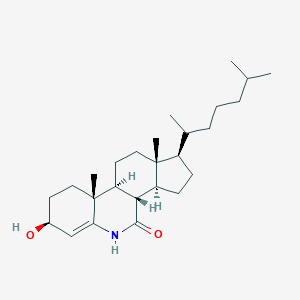
6-Azacholest-4-en-3-ol-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azacholest-4-en-3-ol-7-one is a synthetic compound that has been of great interest to scientists due to its unique properties. It is a cholesterol analog that has been synthesized to study the biochemical and physiological effects of cholesterol in the body.
Mécanisme D'action
The mechanism of action of 6-Azacholest-4-en-3-ol-7-one is not fully understood. However, it is believed to act as a cholesterol analog and mimic the effects of cholesterol in the body. It has been shown to affect cell membrane fluidity and permeability, lipid metabolism, and gene expression.
Effets Biochimiques Et Physiologiques
6-Azacholest-4-en-3-ol-7-one has been shown to have several biochemical and physiological effects. It has been shown to affect the structure and function of cell membranes, alter lipid metabolism, and modulate gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Azacholest-4-en-3-ol-7-one in lab experiments is that it is a cholesterol analog, which allows for the study of the effects of cholesterol without using actual cholesterol. This can be useful in experiments where the use of cholesterol is not feasible or ethical. However, one limitation of using 6-Azacholest-4-en-3-ol-7-one is that it may not fully mimic the effects of cholesterol in the body, as it is a synthetic compound.
Orientations Futures
There are several future directions for the study of 6-Azacholest-4-en-3-ol-7-one. One direction is to investigate its effects on specific diseases such as atherosclerosis, Alzheimer's disease, and cancer. Another direction is to study its effects on gene expression and how it may be used to modulate gene expression. Additionally, future research could focus on developing new synthetic compounds that mimic the effects of cholesterol in the body more closely.
Conclusion
In conclusion, 6-Azacholest-4-en-3-ol-7-one is a synthetic compound that has been used in scientific research to study the role of cholesterol in the body. Its synthesis method involves several steps, and it has been shown to have several biochemical and physiological effects. While it has advantages for lab experiments, such as being a cholesterol analog, it also has limitations, such as not fully mimicking the effects of cholesterol in the body. There are several future directions for the study of 6-Azacholest-4-en-3-ol-7-one, including investigating its effects on specific diseases and developing new synthetic compounds.
Méthodes De Synthèse
The synthesis of 6-Azacholest-4-en-3-ol-7-one involves several steps. The first step is the synthesis of the starting material, which is 7-dehydrocholesterol. This is achieved by the oxidation of cholesterol using a strong oxidizing agent such as Jones reagent. The second step involves the conversion of 7-dehydrocholesterol to 7-oxocholest-5-en-3β-ol using a mild oxidizing agent such as pyridinium chlorochromate. The final step involves the conversion of 7-oxocholest-5-en-3β-ol to 6-Azacholest-4-en-3-ol-7-one using a reagent such as sodium azide.
Applications De Recherche Scientifique
6-Azacholest-4-en-3-ol-7-one has been used in scientific research to study the role of cholesterol in the body. It has been used to investigate the effects of cholesterol on cell membranes, lipid metabolism, and gene expression. It has also been used to study the effects of cholesterol on diseases such as atherosclerosis, Alzheimer's disease, and cancer.
Propriétés
Numéro CAS |
111300-81-3 |
|---|---|
Nom du produit |
6-Azacholest-4-en-3-ol-7-one |
Formule moléculaire |
C26H43NO2 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
(1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |
InChI |
InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1 |
Clé InChI |
PXMSFBUTEONYPF-IIXLLSPNSA-N |
SMILES isomérique |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |
Synonymes |
6-azacholest-4-en-3-ol-7-one 6-azacholesterol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



